molecular formula C13H6ClF2N3O B13944647 3-(5-{4-Chlorophenyl}-[1,3,4]oxadiazole-2-yl)-2,5-difluoropyridine

3-(5-{4-Chlorophenyl}-[1,3,4]oxadiazole-2-yl)-2,5-difluoropyridine

Cat. No.: B13944647
M. Wt: 293.65 g/mol
InChI Key: XAMAYNLCEKWJDQ-UHFFFAOYSA-N
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Description

3-(5-{4-Chlorophenyl}-[1,3,4]oxadiazole-2-yl)-2,5-difluoropyridine is a heterocyclic compound that features a 1,3,4-oxadiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{4-Chlorophenyl}-[1,3,4]oxadiazole-2-yl)-2,5-difluoropyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-{4-Chlorophenyl}-[1,3,4]oxadiazole-2-yl)-2,5-difluoropyridine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The oxadiazole ring can be involved in oxidation and reduction reactions, altering its electronic properties.

    Cyclization: The compound can undergo further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and solvents like tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the oxadiazole ring .

Mechanism of Action

The mechanism of action of 3-(5-{4-Chlorophenyl}-[1,3,4]oxadiazole-2-yl)-2,5-difluoropyridine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-{4-Chlorophenyl}-[1,3,4]oxadiazole-2-yl)-2,5-difluoropyridine stands out due to its dual functionality, combining the properties of both the oxadiazole and pyridine rings. This unique structure enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C13H6ClF2N3O

Molecular Weight

293.65 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-(2,5-difluoropyridin-3-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C13H6ClF2N3O/c14-8-3-1-7(2-4-8)12-18-19-13(20-12)10-5-9(15)6-17-11(10)16/h1-6H

InChI Key

XAMAYNLCEKWJDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C3=C(N=CC(=C3)F)F)Cl

Origin of Product

United States

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